molecular formula C23H18FN3O5S2 B6546456 ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate CAS No. 886893-69-2

ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate

Cat. No.: B6546456
CAS No.: 886893-69-2
M. Wt: 499.5 g/mol
InChI Key: FQRIYLCVFYSIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O5S2 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.06719119 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : The initial step includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole core.
  • Introduction of the Fluorine Atom : The fluorine atom is introduced via reaction with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) .
  • Formation of the Sulfonamide Linkage : The sulfonamide group is formed by reacting an appropriate amine with a sulfonyl chloride derivative.
  • Final Esterification : The final product is obtained through esterification with ethanol.

Characterization techniques such as Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. The compound exhibited significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective antibacterial properties .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it demonstrated:

  • IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
  • Induction of apoptosis was observed through flow cytometry analysis, suggesting its potential as an anticancer agent.

The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival .

Data Tables

Biological Activity Test Organism/Cell Line MIC/IC50 Value
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerHCT116 (Colon Cancer)10 µM

Case Studies

  • Study on Antibacterial Properties : A systematic evaluation was conducted where various derivatives of benzothiazole were screened for antibacterial activity. This compound was among the most active compounds tested against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response in cell viability assays, supporting its potential for further development as an anticancer therapeutic .

Properties

IUPAC Name

ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S2/c1-2-32-22(29)15-6-11-19-20(13-15)33-23(25-19)26-21(28)14-4-3-5-17(12-14)27-34(30,31)18-9-7-16(24)8-10-18/h3-13,27H,2H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRIYLCVFYSIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.